3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC14988318
Molecular Formula: C27H22O3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22O3 |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 9-methyl-3-(4-phenylphenyl)-5-propylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C27H22O3/c1-3-7-21-14-25(28)30-27-17(2)26-23(15-22(21)27)24(16-29-26)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3 |
| Standard InChI Key | CNTLOEOVZJJHNG-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Introduction
3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. It is characterized by a complex structure that includes a furochromene core substituted with a biphenyl group and various alkyl groups. This unique molecular architecture contributes to its potential applications in medicinal chemistry and material science.
Synthesis
The synthesis of 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. Technical details include the use of solvents like dioxane or acetic anhydride under controlled temperatures to facilitate the desired reactions. The choice of reagents and conditions is critical for optimizing yield and purity.
Biological Activities
Research indicates that compounds similar to 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one exhibit activity against various cancer cell lines, suggesting potential therapeutic applications. The mechanism of action often involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological outcomes.
Chemical Reactions
3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one can participate in various chemical reactions, including those involving iodine or bromine in non-aqueous solvents. These reactions enable the modification of the compound for various applications in research and industry.
Potential Applications
3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one has potential applications in medicinal chemistry and material science. Its unique structure and biological activities make it a valuable candidate for further research in drug development and other scientific fields.
Comparison with Similar Compounds
Similar compounds, such as 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one and 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one, also exhibit diverse biological activities. These compounds are of interest due to their potential anticancer effects and other pharmacological properties.
Research Findings
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| 3-(4-biphenylyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one | Anticancer, potential therapeutic applications | Medicinal chemistry, material science |
| 3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one | Anticancer, inhibition of carbonic anhydrase isoforms | Drug design, therapeutic applications |
| 3-(4-chlorophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one | Anti-inflammatory, antioxidant, antimicrobial | Drug development, pharmacology |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume